

Physical and chemical properties of Allosecurinine

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Compound of Interest

Compound Name: *Allosecurinine*

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Allosecurinine: A Comprehensive Technical Guide

Introduction: **Allosecurinine** is a tetracyclic alkaloid belonging to the Securinega family of natural products. These compounds are characterized by a unique and rigid 6-azabicyclo[3.2.1]octane core fused with a piperidine and a butenolide ring.[1] First isolated from plants of the Phyllanthaceae family, such as *Margaritaria indica* and *Phyllanthus glaucus*, **allosecurinine** and its isomers have garnered significant interest from the scientific community due to their intriguing chemical architecture and diverse biological activities.[2][3][4] This technical guide provides an in-depth overview of the physical and chemical properties of **allosecurinine**, detailed experimental protocols for its study, and insights into its mechanism of action, tailored for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Allosecurinine is a stereoisomer of securinine, differing in the configuration at specific chiral centers.[5] Its physical and chemical characteristics are fundamental to its isolation, characterization, and application in research. The key properties are summarized in the tables below.

General and Computed Properties

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₅ NO ₂	
Molecular Weight	217.26 g/mol	
CAS Number	884-68-4	
Appearance	Light yellow to yellow solid; Bright yellow amorphous solid	
IUPAC Name	(1S,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.0 ^{1,11} .0 ^{2,7}]pentadeca-9,11-dien-13-one	
XLogP3-AA	1.1	
Topological Polar Surface Area	29.5 Å ²	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	3	

Experimental Properties

Property	Value	Notes	Source(s)
Melting Point	136-138 °C		
Boiling Point	459.0 ± 45.0 °C	Predicted value	
Solubility	DMSO: 125 mg/mL (575.35 mM)	Heating and ultrasonication may aid dissolution.	
DMSO: 50 mg/mL (230.13 mM)	Hygroscopic DMSO can impact solubility. Use newly opened solvent for best results.		
Storage Conditions	Powder: 4°C, protect from light. In DMSO: -80°C (6 months), -20°C (1 month).	Store solutions in aliquots to avoid repeated freeze-thaw cycles.	

Spectroscopic Data

Technique	Data	Source(s)
UV-Vis (λ_{max})	256 nm	
ESI-MS (+)	$m/z = 218 [M+H]^+$	Consistent with the molecular formula $C_{13}H_{15}NO_2$.
1H NMR	Full spectral data available in the literature.	Spectra typically recorded in $CDCl_3$ or other deuterated solvents.
^{13}C NMR	Full spectral data available in the literature.	
Infrared (IR)	Characteristic peaks for C=O (lactone), C=C (alkene), C-O, and C-N bonds are expected.	

Experimental Protocols

This section details the methodologies for the isolation, characterization, synthesis, and biological evaluation of **allosecurinine**.

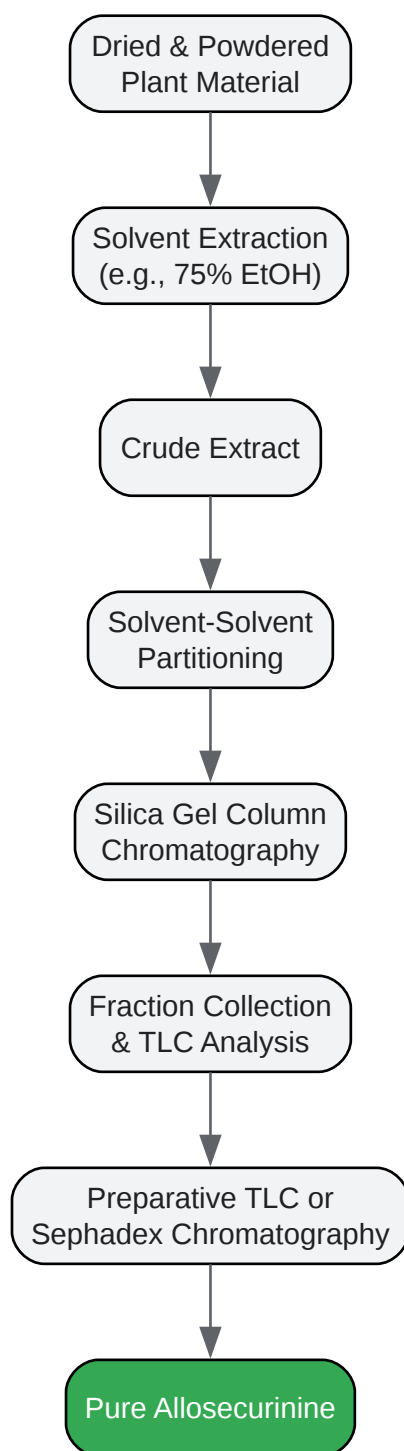
Isolation and Purification from Plant Material

Allosecurinine is naturally found in plants of the Phyllanthaceae family. The following is a general protocol for its extraction and purification, which can be adapted based on the specific plant source and available equipment.

Methodology:

- Extraction:
 - Air-dry and powder the whole plant material (e.g., *Phyllanthus niruri*).
 - Macerate the powdered material with an organic solvent like 75% ethanol at an elevated temperature (e.g., 70-90°C) for several hours.
 - Repeat the extraction process (e.g., 3 times) to ensure maximum yield.
 - Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.
- Solvent Partitioning:
 - Suspend the crude residue in water.
 - Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
 - The alkaloid fraction containing **allosecurinine** is typically enriched in the chloroform and ethyl acetate fractions. Monitor fractions using Thin Layer Chromatography (TLC).
- Chromatographic Purification:
 - Subject the enriched fraction to column chromatography over silica gel.

- Elute the column with a gradient of solvents, commonly a mixture of chloroform and methanol, increasing the polarity gradually.
- Collect fractions and analyze them by TLC, visualizing spots under UV light or with an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).
- Combine fractions containing the compound of interest.
- Final Purification:
 - For higher purity, the semi-purified compound can be subjected to further chromatographic steps, such as preparative TLC or purification using a Sephadex LH-20 column.
 - Recrystallization from an appropriate solvent system can be performed to obtain pure **allosecurinine**.



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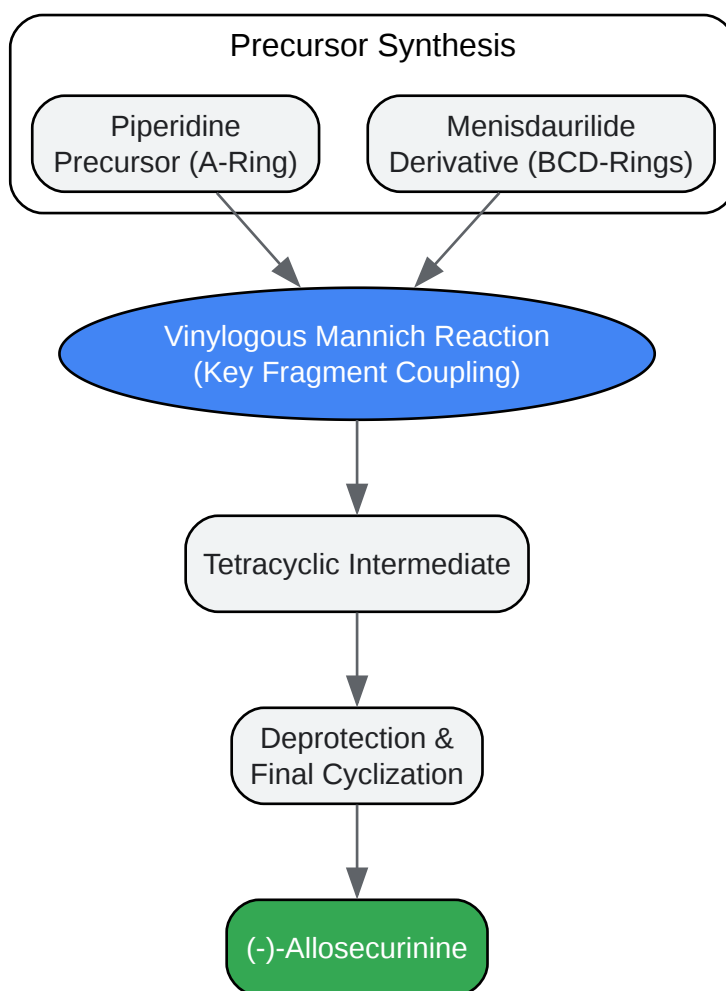
Caption: Workflow for the isolation and purification of **allosecurinine**.

A Representative Synthetic Approach

The total synthesis of Securinega alkaloids is a significant challenge that has attracted considerable attention. Several synthetic routes have been developed. A notable strategy involves a bio-inspired vinylogous Mannich reaction, which efficiently constructs the core structure of **allosecurinine**.

Methodology Outline:

- **Precursor Synthesis:** The synthesis begins with the preparation of two key building blocks: a piperidine precursor (representing the A-ring) and a menisdaurilide derivative (a precursor for the B, C, and D rings).
- **Key Fragment Coupling:** The core tetracyclic structure is assembled via a vinylogous Mannich reaction. This involves the reaction of a silyl enol ether derived from the menisdaurilide fragment with an iminium ion generated from the piperidine precursor. This key step establishes the crucial C-N and C-C bonds and sets the stereochemistry.
- **Functional Group Manipulation and Cyclization:** Following the coupling reaction, a series of transformations are carried out. These steps typically include deprotection of protecting groups, functional group interconversions, and the final ring-closing to form the butenolide (D-ring), yielding the natural product.



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Caption: A simplified biomimetic total synthesis strategy for **allosecurinine**.

Biological Evaluation Protocols

Allosecurinine has demonstrated antifungal properties. A spore germination assay is a direct method to quantify this activity.

Methodology:

- Spore Suspension Preparation:
 - Harvest fresh fungal spores from a mature culture (e.g., *Alternaria alternata*, *Curvularia lunata*) grown on a suitable medium like Potato Dextrose Agar (PDA).

- Suspend the spores in sterile distilled water or a suitable buffer.
- Determine the spore concentration using a hemocytometer and adjust to a final concentration of approximately 2×10^4 spores/mL.
- Assay Setup:
 - Prepare a stock solution of **allosecurinine** in a suitable solvent (e.g., DMSO).
 - In the wells of a microtiter plate or on a glass slide, add a small volume of the spore suspension.
 - Add the **allosecurinine** stock solution to achieve the desired final test concentrations (e.g., 200, 400, 600, 800, 1000 ppm). Include a solvent control (spores + DMSO) and a negative control (spores only).
 - Ensure the final solvent concentration is non-toxic to the spores.
- Incubation and Analysis:
 - Incubate the plates/slides in a humidified chamber at $25 \pm 2^\circ\text{C}$ for 6-24 hours in the dark.
 - After incubation, stop the germination process (e.g., by adding a drop of lactophenol cotton blue).
 - Observe the spores under a light microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.
 - Count at least 100 spores per replicate for each treatment and control group.
 - Calculate the percentage of germination inhibition relative to the control.

Derivatives of **allosecurinine** have shown potential as antitumor agents. The MTT assay is a colorimetric method for assessing cell viability.

Methodology:

- Cell Seeding:

- Culture human cancer cells (e.g., HeLa, HCT-116) in appropriate medium in a 96-well plate.
- Seed the cells at a predetermined optimal density (e.g., 5×10^3 to 1×10^5 cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **allosecurinine** or its derivative in DMSO and make serial dilutions in culture medium.
 - Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include wells for vehicle control (DMSO) and untreated cells.
 - Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
 - Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization and Measurement:
 - Carefully aspirate the medium containing MTT.
 - Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.
 - Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
 - Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

- Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value.

Mechanism of Action & Signaling Pathways

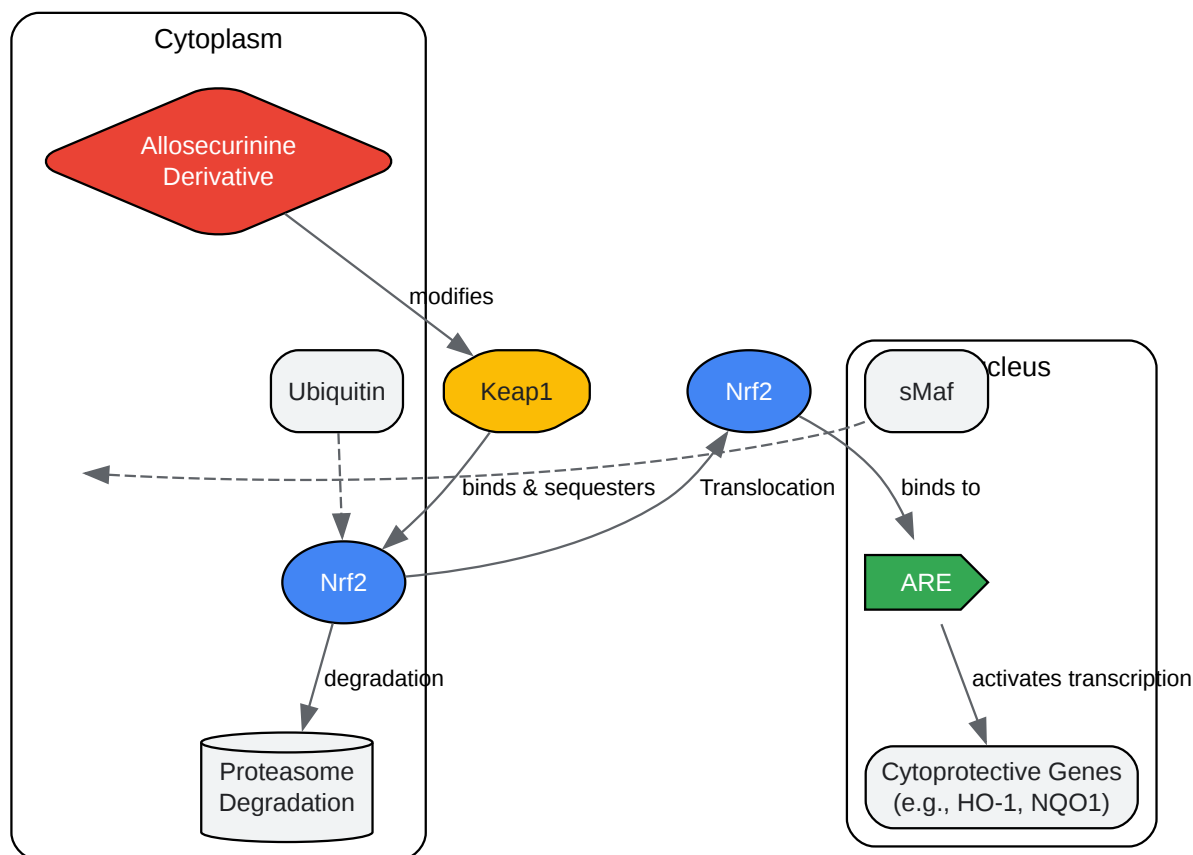
While the biological activities of **allosecurinine** itself are varied, recent research has focused on its derivatives as modulators of key cellular signaling pathways.

Activation of the Keap1-Nrf2 Pathway

A chemically modified derivative of **allosecurinine**, 4,5-dehydro-6-oxo**allosecurinine**, has been identified as a potent activator of the Keap1-Nrf2 pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Mechanism:

- **Basal State:** Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.
- **Activation:** Electrophilic small molecules, such as the **allosecurinine** derivative, can react with cysteine residues on Keap1. This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.
- **Nuclear Translocation and Gene Expression:** Released from Keap1-mediated degradation, Nrf2 translocates to the nucleus. In the nucleus, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.
- **Cytoprotective Response:** This binding initiates the transcription of a battery of cytoprotective and antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), bolstering the cell's defense against oxidative stress and inflammation.



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Caption: Activation of the Keap1-Nrf2 pathway by an **allosecurinine** derivative.

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